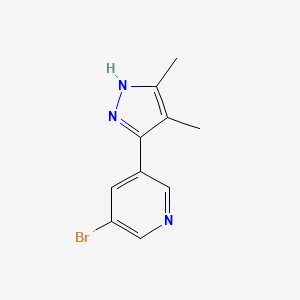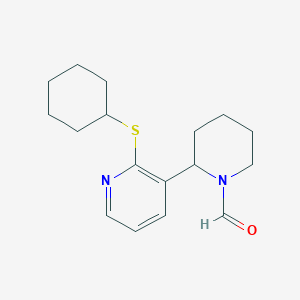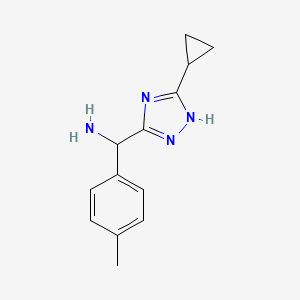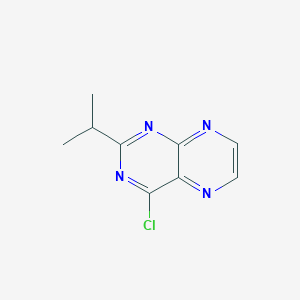
Methyl 3-(2-chlorophenyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-chlorophenyl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of a methyl ester group attached to the 3-position of a picolinic acid moiety, which is further substituted with a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chlorophenyl)picolinate typically involves the esterification of 3-(2-chlorophenyl)picolinic acid. One common method is the reaction of 3-(2-chlorophenyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-chlorophenyl)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted picolinates.
Aplicaciones Científicas De Investigación
Methyl 3-(2-chlorophenyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals, such as herbicides and pesticides, due to its structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-bromophenyl)picolinate
- Methyl 3-(2-fluorophenyl)picolinate
- Methyl 3-(2-methylphenyl)picolinate
Uniqueness
Methyl 3-(2-chlorophenyl)picolinate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H10ClNO2 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
methyl 3-(2-chlorophenyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13(16)12-10(6-4-8-15-12)9-5-2-3-7-11(9)14/h2-8H,1H3 |
Clave InChI |
HBRJLKGMBVRKAB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)




![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)

![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11802108.png)



